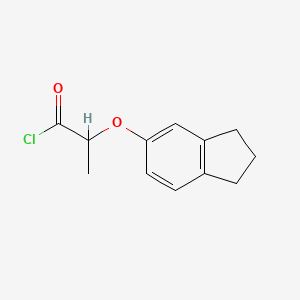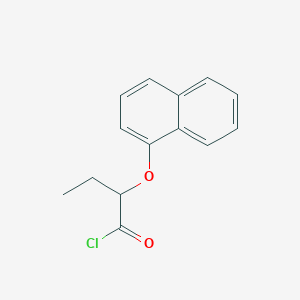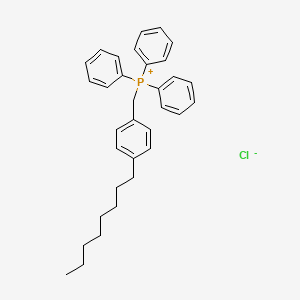
(4-Octylbenzyl)(triphenyl)phosphonium chloride
描述
(4-Octylbenzyl)(triphenyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C33H38ClP and a molecular weight of 501.08 g/mol . This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Octylbenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 4-octylbenzyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process.
化学反应分析
Types of Reactions
(4-Octylbenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction Reactions: The phosphonium ion can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Wittig Reactions: This compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Wittig Reactions: The reaction is carried out in an inert atmosphere using dry solvents such as tetrahydrofuran or dichloromethane.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted phosphonium salts.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction but can include phosphine oxides or reduced phosphonium compounds.
Wittig Reactions: The major products are alkenes, which are formed by the reaction of the phosphonium ylide with carbonyl compounds.
科学研究应用
Chemistry
In chemistry, (4-Octylbenzyl)(triphenyl)phosphonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been shown to have antimicrobial properties and is being investigated for its potential use in developing new antibiotics.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery, particularly in cancer therapy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used as a crosslinking agent in the manufacture of polymers and as a stabilizer in the production of certain types of plastics.
作用机制
The mechanism of action of (4-Octylbenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium ion can disrupt membrane integrity, leading to cell lysis and death. It can also interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved are still being studied, but it is believed that the compound exerts its effects through multiple mechanisms.
相似化合物的比较
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar in structure but lacks the octyl group, making it less hydrophobic.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to the phosphorus atom, differing in its steric and electronic properties.
(4-Vinylbenzyl)(triphenyl)phosphonium chloride: Contains a vinyl group, which makes it reactive in polymerization reactions.
Uniqueness
(4-Octylbenzyl)(triphenyl)phosphonium chloride is unique due to the presence of the octyl group, which increases its hydrophobicity and enhances its ability to interact with lipid membranes. This property makes it particularly useful in applications where membrane interaction is crucial, such as in drug delivery and antimicrobial research.
属性
IUPAC Name |
(4-octylphenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P.ClH/c1-2-3-4-5-6-10-17-29-24-26-30(27-25-29)28-34(31-18-11-7-12-19-31,32-20-13-8-14-21-32)33-22-15-9-16-23-33;/h7-9,11-16,18-27H,2-6,10,17,28H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSSAEBPBYWHTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676281 | |
| Record name | [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62640-29-3 | |
| Record name | [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



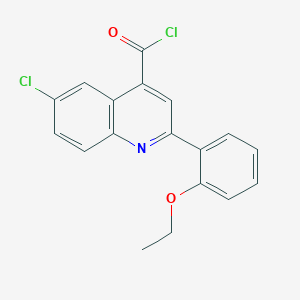
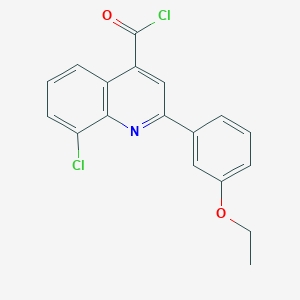
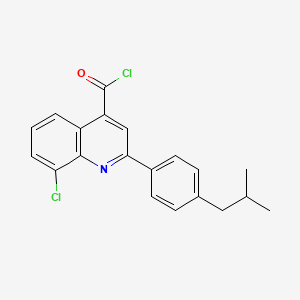
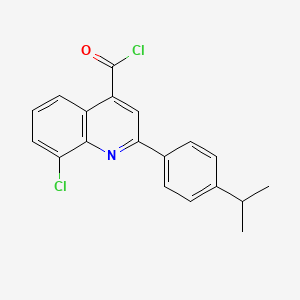
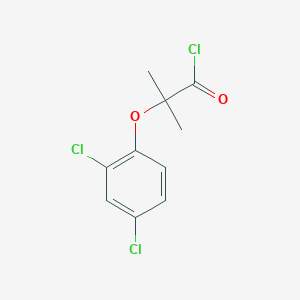
![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
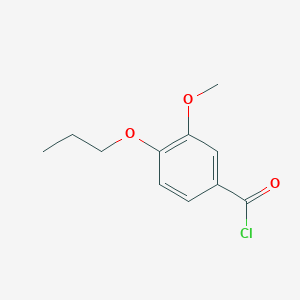
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)

